molecular formula C16H15NO B4923867 1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone

1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone

Cat. No.: B4923867
M. Wt: 237.30 g/mol
InChI Key: CPWIHCKLMQQZOX-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone is a heterocyclic compound that belongs to the isoquinolinone family. This compound is characterized by its unique structure, which includes a 4-methylphenyl group attached to a dihydroisoquinolinone core. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylbenzaldehyde with an amine to form an imine intermediate, followed by cyclization using a suitable catalyst. The reaction conditions often involve heating and the use of solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinolinone derivatives.

    Reduction: Reduction reactions can convert it into fully saturated isoquinolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include various substituted isoquinolinone derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: Research has shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its derivatives have been explored for their anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction, modulation of gene expression, and interference with cellular metabolism.

Comparison with Similar Compounds

  • 1-phenyl-1,4-dihydro-3(2H)-isoquinolinone
  • 1-(4-chlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone
  • 1-(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone

Uniqueness: 1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

1-(4-methylphenyl)-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-11-6-8-12(9-7-11)16-14-5-3-2-4-13(14)10-15(18)17-16/h2-9,16H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWIHCKLMQQZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CC=C3CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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